6-Bromo-5-methylisatoic anhydride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isatoic anhydrides, including 6-Bromo-5-methylisatoic anhydride, typically involves the reaction of anthranilic acids with carbonyl sources such as phosgene, triphosgene, or ethyl chloroformate . These reactions are generally carried out under controlled conditions to ensure the formation of the desired anhydride.
Industrial Production Methods: Industrial production methods for isatoic anhydrides often involve the use of safer and more efficient reagents to minimize the risks associated with toxic substances like phosgene. For instance, the use of hydrogen peroxide in an acid medium has been explored as an alternative method .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methylisatoic anhydride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted isatoic anhydrides .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 6-Bromo-5-methylisatoic anhydride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the function of the target molecules .
Comparison with Similar Compounds
5-Bromoisatoic anhydride: Similar in structure but lacks the methyl group present in 6-Bromo-5-methylisatoic anhydride.
Isatoic anhydride: The parent compound without the bromine and methyl substituents.
Uniqueness: this compound is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. These substituents can influence the compound’s reactivity, making it suitable for specific applications that other isatoic anhydrides may not be able to fulfill .
Biological Activity
6-Bromo-5-methylisatoic anhydride is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and biological activity. This article explores its chemical properties, biological interactions, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
This compound is characterized by the presence of a bromine atom and a methyl group on its isatoic anhydride structure. This configuration contributes to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules.
Table 1: Chemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C_10H_8BrNO_3 |
Molecular Weight | 272.08 g/mol |
CAS Number | 127489-40-1 |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily arises from its ability to act as an electrophile . It can form covalent bonds with nucleophilic amino acids in proteins, leading to modifications that may alter protein function. This mechanism is crucial in various biological processes, including enzyme inhibition and signal transduction pathways.
Key Mechanisms:
- Electrophilic Attack : The compound can react with thiol groups in cysteine residues, potentially leading to enzyme inhibition.
- Covalent Bond Formation : This interaction modifies the target proteins, impacting their biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells. The presence of bromine enhances these effects by influencing the compound's reactivity and interaction with cellular targets .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated the cytotoxic effects of halogenated isatins on cancer cell lines. The results indicated that bromine substitution at specific positions significantly enhanced antiproliferative activity compared to non-halogenated analogs .
- Mechanistic Insights : Research into the mechanism of action revealed that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .
- Protein Interaction Studies : Investigations into how this compound interacts with proteins have shown that it can modify key residues involved in enzymatic activity, leading to altered metabolic functions .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with analogous compounds.
Table 2: Comparison of Isatoic Anhydrides
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine and methyl substitutions | Antiproliferative, enzyme inhibition |
5-Bromoisatoic anhydride | Lacks methyl group | Moderate biological activity |
Isatoic anhydride | No halogen or methyl substitutions | Low biological activity |
Properties
IUPAC Name |
5-bromo-6-methyl-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-4-2-3-5-6(7(4)10)8(12)14-9(13)11-5/h2-3H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGQMOHSMXORSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)OC2=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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